![molecular formula C19H15ClN4O2S2 B2860362 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-74-2](/img/structure/B2860362.png)
3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClN4O2S2 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Thiadiazoles, including structures similar to the compound , have been synthesized through oxidative dimerization of thioamides, demonstrating a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles in high yields. This approach highlights the flexibility and utility of thiadiazoles in chemical synthesis (Takikawa et al., 1985).
- A study on the transformation of saccharin into derivatives of lmidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine unveils the chemical interconversions possible within this compound series, suggesting a versatile synthetic utility for creating novel chemical entities (Ashby et al., 1978).
Biological Activities and Potential Applications
- Indapamide derivatives, structurally related to the compound of interest, have shown proapoptotic activity on melanoma cell lines, indicating potential anticancer properties. This research underscores the therapeutic promise of such compounds in oncology (Yılmaz et al., 2015).
- Novel isatin coupled thiazolidin-4-one derivatives were synthesized and evaluated for anticonvulsant activity, indicating the compound's relevance in developing treatments for neurological disorders. The study emphasizes the compound's potential role in CNS pharmacology (Nikalje et al., 2015).
Antimicrobial and Insecticidal Activities
- Research into 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides describes their spectrum of biological activity against various microbial strains. This highlights the antimicrobial potential of compounds within this chemical class (Imramovský et al., 2011).
- A study focused on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, aiming to explore its reactivity for constructing new heterocycles with insecticidal activity. This work signifies the compound's potential in developing agricultural chemicals (Mohamed et al., 2020).
properties
IUPAC Name |
3-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-14-6-3-5-13(10-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-9-8-12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFSABMSZIQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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